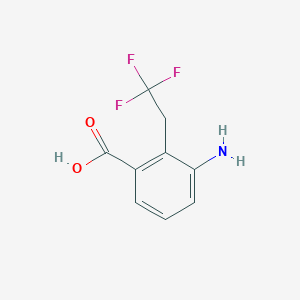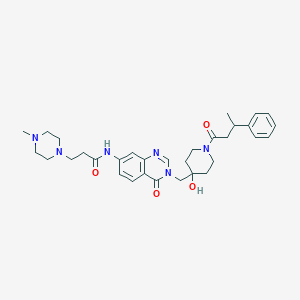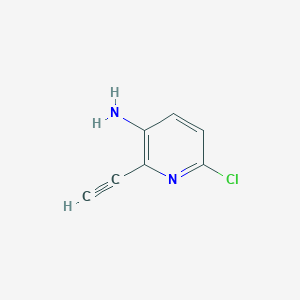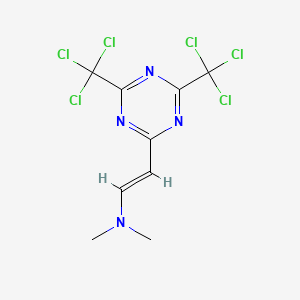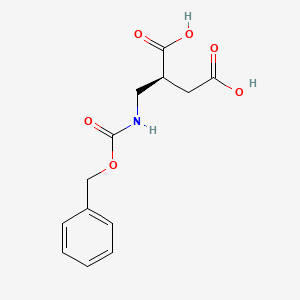
4-((2R,6S)-2,6-Dimethylmorpholino)picolinicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2R,6S)-2,6-Dimethylmorpholino)picolinic acid is a chemical compound known for its unique structure and properties. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. The compound features a morpholine ring substituted with two methyl groups at the 2 and 6 positions, making it a chiral molecule with specific stereochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2R,6S)-2,6-Dimethylmorpholino)picolinic acid typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Methylation: The 2 and 6 positions of the morpholine ring are methylated using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Picolinic Acid: The dimethylmorpholine is then coupled with picolinic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2R,6S)-2,6-Dimethylmorpholino)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the picolinic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced forms of the picolinic acid moiety.
Substitution: Substituted derivatives at the picolinic acid position.
Applications De Recherche Scientifique
4-((2R,6S)-2,6-Dimethylmorpholino)picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of 4-((2R,6S)-2,6-Dimethylmorpholino)picolinic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate certain enzymes. It may also interact with receptors in biological systems, modulating their activity through binding to active sites or allosteric sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((2R,6S)-2,6-Dimethylmorpholino)methylbenzoic acid
- 4-((2R,6S)-2,6-Dimethylmorpholino)acetic acid
Uniqueness
4-((2R,6S)-2,6-Dimethylmorpholino)picolinic acid is unique due to its specific stereochemistry and the presence of both a morpholine ring and a picolinic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H16N2O3 |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
4-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H16N2O3/c1-8-6-14(7-9(2)17-8)10-3-4-13-11(5-10)12(15)16/h3-5,8-9H,6-7H2,1-2H3,(H,15,16)/t8-,9+ |
Clé InChI |
BZUPNXZUYRGSPT-DTORHVGOSA-N |
SMILES isomérique |
C[C@@H]1CN(C[C@@H](O1)C)C2=CC(=NC=C2)C(=O)O |
SMILES canonique |
CC1CN(CC(O1)C)C2=CC(=NC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


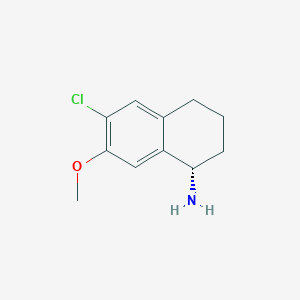

![tert-Butyl (1R,4S,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13126141.png)
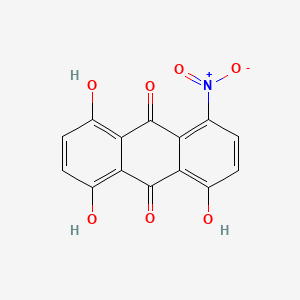
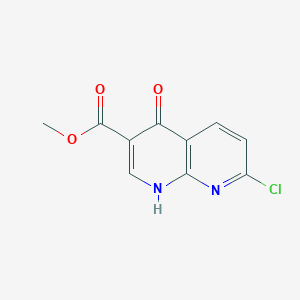
![8-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indolin]-6-amine](/img/structure/B13126162.png)
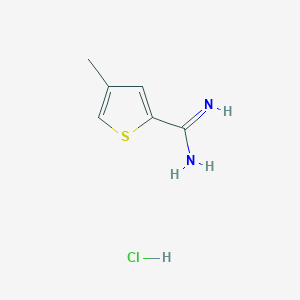
![2-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13126174.png)
